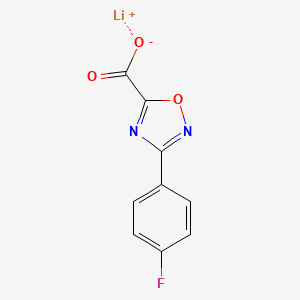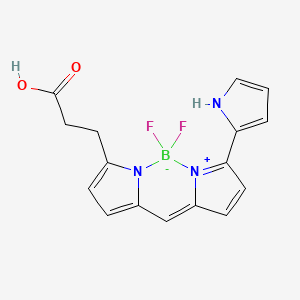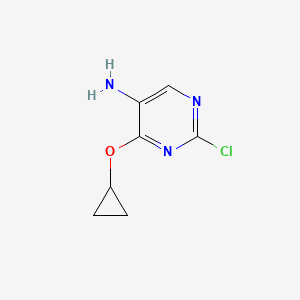
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and chlorine substituents on the isoquinoline ring, which can significantly influence its chemical properties and reactivity. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, including halogenation, Friedel-Crafts acylation, and esterification reactions. One common synthetic route is as follows:
Friedel-Crafts Acylation: The acylation of the isoquinoline ring can be performed using an acyl chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amino or thiol-substituted isoquinolines.
Applications De Recherche Scientifique
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: Due to its potential pharmacological properties, the compound is studied for its therapeutic applications.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl ester group but shares the core structure.
6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline: Similar halogenation pattern but different substitution positions.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without halogen or ester substituents.
Uniqueness
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, as well as the benzyl ester group. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H15BrClNO2 |
|---|---|
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
benzyl 8-bromo-6-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H15BrClNO2/c18-16-9-14(19)8-13-6-7-20(10-15(13)16)17(21)22-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Clé InChI |
FZQMBRHMSQNBDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=C(C=C2Br)Cl)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


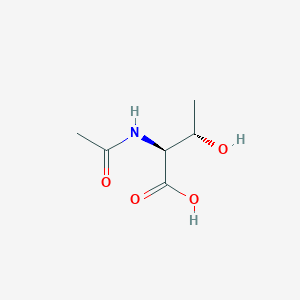

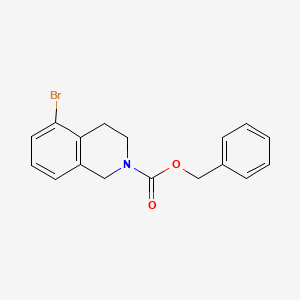
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
